N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide
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Overview
Description
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, a phenyl ring with a methyl group, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the methoxy group at the 6-position. The phenyl ring is then functionalized with a methyl group at the 2-position. The final step involves the formation of the phenoxyacetamide moiety through a condensation reaction with phenoxyacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridazine ring can lead to a dihydropyridazine compound.
Scientific Research Applications
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine structure.
Relugolix: A gonadotropin-releasing hormone antagonist with a pyridazine moiety.
Uniqueness
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike sulfamethoxypyridazine, which is primarily used as an antibiotic, this compound has broader applications in various scientific fields .
Properties
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-9-15(17-10-11-20(25-2)23-22-17)12-18(14)21-19(24)13-26-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMIIYGHTUEDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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